molecular formula C11H8INO2 B2990776 2-Iodo-7-methoxyquinoline-3-carbaldehyde CAS No. 1573548-29-4

2-Iodo-7-methoxyquinoline-3-carbaldehyde

Cat. No. B2990776
M. Wt: 313.094
InChI Key: ROQYRBOLCCOHEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, such as 2-Iodo-7-methoxyquinoline-3-carbaldehyde, involves various methods. Classical synthesis protocols like Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are commonly used for the construction of the principal quinoline scaffold . Other techniques include transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Molecular Structure Analysis

The molecular structure of 2-Iodo-7-methoxyquinoline-3-carbaldehyde is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The presence of the iodine and methoxy groups on the quinoline ring adds to the complexity and functionality of the molecule .


Chemical Reactions Analysis

The chemical reactions involving 2-Iodo-7-methoxyquinoline-3-carbaldehyde are diverse and depend on the functional groups present in the molecule. The presence of the iodine and methoxy groups on the quinoline ring allows for a variety of chemical reactions, including substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Iodo-7-methoxyquinoline-3-carbaldehyde are largely determined by its molecular structure. It has an empirical formula of C11H8INO2 and a molecular weight of 313.094. More detailed physical and chemical properties are not available in the retrieved papers.

Scientific Research Applications

Synthesis and Chemical Properties

2-Iodo-7-methoxyquinoline-3-carbaldehyde is a versatile compound in organic synthesis and chemical research. Research shows it can be pivotal in synthesizing quinoline derivatives, which are crucial for constructing fused or binary heterocyclic systems. Studies have investigated its potential in forming tetradentate ligands for coordinating rare-earth(III) ions, showcasing its utility in inorganic chemistry. Additionally, its reactivity has been explored for regioselective demethylation, providing insights into its behavior under various chemical conditions and its role in producing biologically active compounds (Hamama et al., 2018) (Albrecht et al., 2005) (Belferdi et al., 2016).

Biological Evaluations

The compound's utility extends into biological applications, where its derivatives have been evaluated for various biological activities. Palladium(II) complexes involving quinoline-3-carbaldehyde derivatives have shown significant antioxidant properties and potential for interaction with DNA and proteins, indicating their usefulness in medicinal chemistry and biological studies (Ramachandran et al., 2012).

Coordination Chemistry

2-Iodo-7-methoxyquinoline-3-carbaldehyde has also shown promise in coordination chemistry, where its derivatives have been utilized for creating complexes with rare-earth metal(III) ions. These complexes have been studied for their potential in applications ranging from material science to catalysis, highlighting the compound's versatility and importance in developing new materials and catalysts (Albrecht et al., 2005).

Antimicrobial and Antioxidant Activities

Further studies on quinoline derivatives synthesized from 2-Iodo-7-methoxyquinoline-3-carbaldehyde have shown promising antimicrobial and antioxidant activities. These studies suggest the compound's potential for developing new therapeutic agents with antibacterial and antioxidant properties, contributing to the field of pharmaceuticals and health care (Zeleke et al., 2020).

Future Directions

The future directions for research on 2-Iodo-7-methoxyquinoline-3-carbaldehyde could involve exploring its potential applications in various fields, given its diverse range of properties. Further studies could also focus on improving the synthesis methods and understanding the biological activities of this compound .

properties

IUPAC Name

2-iodo-7-methoxyquinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8INO2/c1-15-9-3-2-7-4-8(6-14)11(12)13-10(7)5-9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQYRBOLCCOHEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)C=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-7-methoxyquinoline-3-carbaldehyde

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